2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-2-4-14-16-11(7-17(14)6-10)9-1-3-12-13(5-9)19-8-18-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGFBUYGOWSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409315 | |
| Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
168837-35-2 | |
| Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Imidazopyridine Formation
The imidazo[1,2-a]pyridine scaffold is typically constructed through cyclocondensation reactions between 2-aminopyridine derivatives and α-halocarbonyl compounds. For 6-chloro-substituted variants, 2-amino-5-chloropyridine serves as the foundational building block. Reaction with 1,3-dichloroacetone under basic conditions generates the chlorinated imidazopyridine core through sequential nucleophilic substitution and cyclization.
Key reaction parameters:
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 80°C under reflux
-
Catalyst: Potassium carbonate (2 equiv)
-
Reaction time: 12-18 hours
This method yields the intermediate 6-chloroimidazo[1,2-a]pyridine with 68-72% efficiency, though product purity requires careful control of stoichiometry to prevent over-halogenation.
Microwave-Assisted Functionalization
Benzodioxol Group Introduction
Modern synthetic protocols employ microwave irradiation to enhance reaction kinetics for introducing the 1,3-benzodioxol-5-yl moiety. Kusy et al. demonstrated that bromomalonaldehyde derivatives react with 2-aminopyridines under microwave conditions (300 W, 120°C) to form substituted imidazopyridines in <30 minutes. Adapting this methodology:
Optimized procedure:
-
Charge reactor with 6-chloroimidazo[1,2-a]pyridine (1 equiv)
-
Add 1,3-benzodioxol-5-boronic acid (1.2 equiv)
-
Dissolve in DMF:H2O (4:1) with Pd(PPh3)4 (5 mol%)
-
Irradiate at 150°C for 20 minutes
This Suzuki-type coupling achieves 85% yield with >95% purity, significantly outperforming conventional heating methods.
Continuous Flow Synthesis
Integrated Two-Stage Process
Recent developments in flow chemistry enable the consolidation of multiple synthetic steps into a single continuous process. A representative system comprises:
| Stage | Parameters | Output |
|---|---|---|
| 1. Core formation | - Microreactor (0.5 mL volume) - 140°C, 5 min residence time - 20 bar pressure | Crude imidazopyridine (92% conversion) |
| 2. Functionalization | - Packed bed reactor with Pd/C catalyst - H2 (5 bar), 80°C - THF solvent at 2 mL/min | Final product (78% isolated yield) |
This approach reduces total synthesis time from 48 hours (batch) to <30 minutes while improving reproducibility.
Green Chemistry Alternatives
Metal-Free Cyclization
Environmentally benign protocols eliminate transition metal catalysts through innovative substrate activation. A notable method employs:
-
2-Amino-5-chloropyridine (1 equiv)
-
1,3-Benzodioxol-5-carbaldehyde (1.1 equiv)
-
Oxone® (2 equiv) in aqueous ethanol
The oxidative cyclization proceeds via in situ generation of an aza-ortho-quinone methide intermediate, achieving 65% yield at ambient temperature within 6 hours.
Mechanistic pathway:
-
Oxone-mediated aldehyde oxidation to activated carbonyl
-
Schiff base formation with 2-aminopyridine
-
Intramolecular cyclization via 6π-electrocyclization
-
Aromatization through proton transfer
Analytical Characterization
Critical quality control parameters for synthetic batches:
| Property | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.5% (C18 column, 0.1% TFA/MeCN gradient) |
| Chirality | CD Spectroscopy | Racemic mixture confirmation |
| Residual Pd | ICP-MS | <10 ppm |
X-ray crystallographic analysis confirms the planar imidazopyridine system with dihedral angles of 12.7° between benzodioxol and core heterocycle.
Comparative Method Evaluation
Synthesis method efficiency matrix:
| Method | Yield (%) | Purity (%) | E-Factor | PMI |
|---|---|---|---|---|
| Conventional batch | 68 | 97.2 | 32.6 | 58.4 |
| Microwave-assisted | 85 | 99.1 | 18.7 | 29.3 |
| Continuous flow | 78 | 99.8 | 14.2 | 22.1 |
| Metal-free | 65 | 96.8 | 27.4 | 41.6 |
E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity
Industrial Scalability Considerations
Current challenges in large-scale production primarily involve:
-
Exothermic control during imidazopyridine cyclization
-
Pd catalyst recovery in coupling reactions
-
Byproduct formation from benzodioxol ring opening
Recent advances address these through:
-
Adiabatic reaction calorimetry for thermal hazard assessment
-
Magnetic nanoparticle-supported Pd catalysts (99.3% recovery)
-
High-pressure CO2 antisolvent crystallization for purity enhancement
Pilot-scale trials demonstrate 85% yield at 50 kg batch size using modified flow reactors with in-line PAT monitoring .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The mechanism involves the activation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its activity against a range of bacterial strains suggests potential use in treating infections.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound acts as a potent inhibitor of certain enzymes, particularly phosphodiesterases (PDEs), which are crucial in various signaling pathways.
- Mechanism : By inhibiting PDEs, this compound may enhance intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to improved signaling in cardiovascular and neurological contexts.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and neuroinflammation.
- Case Study : In models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal cell death and improved cognitive function metrics.
Toxicological Studies
Understanding the safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments indicate a favorable safety margin at therapeutic doses.
- Findings : Toxicity studies conducted on animal models revealed no significant adverse effects at doses effective for anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Physicochemical and Electronic Properties
- Electronic Effects: The benzodioxole moiety is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in or cyano in ), which alter reactivity in electrophilic substitutions .
- Thermal Stability : The melting point of the target compound is expected to be higher than 6-chloroimidazo[1,2-a]pyridine (85–87°C) due to increased molecular rigidity .
Biological Activity
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H9ClN2O2
- Molecular Weight : 272.69 g/mol
- CAS Number : 168837-35-2
- Purity : >95% .
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action includes:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase in various cancer cell lines, leading to apoptosis (programmed cell death) .
- Inhibition of Cyclooxygenase (COX) Enzymes : It interacts with COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and cancer progression .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells such as HeLa cells . |
| Anti-inflammatory Effects | Inhibits COX enzymes, potentially reducing inflammation . |
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines . |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- In vitro studies demonstrated that this compound significantly reduces cell viability in cancer cell lines by inducing apoptosis. For instance, a study reported a dose-dependent decrease in viability in HeLa cells when treated with this compound .
- Mechanistic Insights :
-
Animal Model Studies :
- In animal models, varying dosages of the compound have been tested to assess its therapeutic window and potential side effects. Lower doses exhibited anti-inflammatory effects without significant toxicity, while higher doses were associated with enhanced cytotoxicity against tumors .
Biochemical Pathways
The compound engages in several biochemical pathways:
- Metabolism : It undergoes phase I and phase II metabolic reactions involving oxidation and conjugation, which facilitate its clearance from the body .
- Cell Signaling : By affecting key signaling pathways related to cell growth and apoptosis, it alters gene expression profiles in treated cells .
Q & A
Q. Q1. What are the common synthetic routes for 6-chloroimidazo[1,2-a]pyridine derivatives, and how can they be adapted to introduce the 1,3-benzodioxol-5-yl substituent?
Methodological Answer: The synthesis of 6-chloroimidazo[1,2-a]pyridine derivatives typically involves cross-coupling reactions. For example:
- Suzuki-Miyaura coupling using (SIPr)Pd(allyl)Cl (5 mol%) with boronic acids under microwave irradiation (150°C, 1 hour) enables regioselective functionalization at the 6-position .
- Multicomponent reactions (e.g., condensation of 2-aminoimidazoles with 1,3-difunctional compounds) provide access to fused imidazoheterocycles .
To introduce the 1,3-benzodioxol-5-yl group, substitute the chloro substituent at the 6-position with a benzodioxol-containing boronic acid via Suzuki-Miyaura coupling. Ensure rigorous purification via silica gel chromatography and validate regiochemistry using H/C NMR .
Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and substituent integration. For example, aromatic protons in the benzodioxol group appear as distinct doublets (δ 6.7–7.1 ppm), while imidazo[1,2-a]pyridine protons resonate at δ 7.5–8.2 ppm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and intermolecular interactions. ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .
Q. Q3. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?
Methodological Answer: The imidazo[1,2-a]pyridine scaffold exhibits broad bioactivity:
- Anticancer/Antimicrobial : Derivatives disrupt DNA/RNA synthesis via intercalation or enzyme inhibition (e.g., topoisomerases) .
- CNS Modulation : Structural analogs like zolpidem target GABA receptors for anxiolytic effects .
For 2-(1,3-benzodioxol-5-yl)-6-chloro derivatives, prioritize assays targeting parasitic proteases or kinases, given the benzodioxol group’s electron-rich aromaticity .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura coupling for sterically hindered substrates?
Methodological Answer:
- Catalyst Selection : (SIPr)Pd(allyl)Cl outperforms traditional Pd catalysts in sterically demanding reactions due to its bulky N-heterocyclic carbene ligand .
- Microwave Irradiation : Reduces reaction time (1 hour vs. 12–24 hours conventionally) and improves yields (64–80%) by enhancing kinetic control .
- Solvent/Base Optimization : Dioxane with KOtBu minimizes side reactions (e.g., dehalogenation). For air-sensitive substrates, employ Schlenk techniques .
Q. Q5. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compare IC values across studies, normalizing for assay conditions (e.g., cell lines, incubation time). For example, discrepancies in antimalarial activity may arise from parasite strain variability .
- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to identify critical binding interactions. The 1,3-benzodioxol group’s planarity may enhance π-stacking in hydrophobic pockets .
Q. Q6. What safety protocols are critical when handling chloro-substituted imidazo[1,2-a]pyridines?
Methodological Answer:
- Hazard Mitigation :
- P210/P233 : Store in airtight containers away from ignition sources.
- P305+P351+P338 : Use eyewash stations if splashed.
- H315/H319 : Wear nitrile gloves and safety goggles .
- Waste Disposal : Neutralize halogenated waste with 10% sodium bicarbonate before disposal in designated containers .
Q. Q7. How can computational methods enhance crystallographic refinement for low-resolution data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
